molecular formula C16H15BrClNO B4729934 5-bromo-2-chloro-N-(3-phenylpropyl)benzamide

5-bromo-2-chloro-N-(3-phenylpropyl)benzamide

Cat. No. B4729934
M. Wt: 352.65 g/mol
InChI Key: CQGMXGMUDFLMMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, closely related to 5-bromo-2-chloro-N-(3-phenylpropyl)benzamide, involves multiple steps, including elimination reactions, reduction reactions, and bromination. For instance, the preparation of certain benzamide derivatives like N-allyl-4-piperidyl benzamide derivatives involves starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, followed by a series of chemical reactions to achieve the desired product (Cheng, 2014).

Molecular Structure Analysis

The crystal structure analysis of related benzamide derivatives has shown that these compounds can form intricate crystal packing stabilized by a combination of hydrogen bonds and π-interactions, which are essential for understanding the chemical behavior and reactivity of such molecules (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Benzamide derivatives exhibit a variety of chemical reactions, including nucleophilic substitutions and interactions with other chemical species. The molecular structure significantly influences their reactivity, as observed in studies involving the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide (Bi, 2014).

Physical Properties Analysis

The physical properties, such as crystal packing and the angles between molecular planes, are crucial for understanding the stability and solubility of these compounds. For example, the analysis of related compounds has revealed specific details about their crystalline structure and how intermolecular interactions influence their physical state (Anuradha et al., 2014).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including this compound, are characterized by their reactivity patterns, which are significantly affected by the presence of substituents on the benzene ring. Studies have shown how these substituents can alter the compound's behavior towards different reagents and conditions, leading to a wide range of possible reactions and products (Hirokawa et al., 2000).

properties

IUPAC Name

5-bromo-2-chloro-N-(3-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO/c17-13-8-9-15(18)14(11-13)16(20)19-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGMXGMUDFLMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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